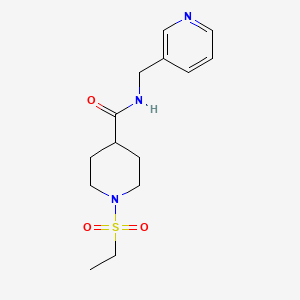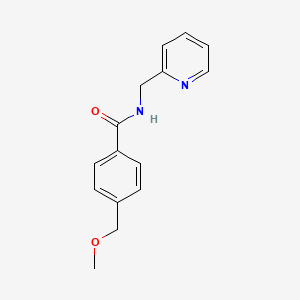
1-(ethylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Overview
Description
1-(Ethylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethylsulfonyl group, a pyridin-3-ylmethyl group, and a piperidine-4-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Piperidine-4-carboxamide: The synthesis begins with the preparation of piperidine-4-carboxamide through the reaction of piperidine with a suitable carboxylating agent under controlled conditions.
Introduction of Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation, where an ethylsulfonyl chloride reacts with the piperidine-4-carboxamide in the presence of a base such as triethylamine.
Attachment of Pyridin-3-ylmethyl Group: The final step involves the alkylation of the intermediate compound with pyridin-3-ylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(Ethylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes, receptors, and proteins, modulating their activity and function.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-(Ethylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-(Methylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
- 1-(Ethylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
- 1-(Ethylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
-
Uniqueness
- The presence of the ethylsulfonyl group provides unique chemical reactivity and stability.
- The pyridin-3-ylmethyl group offers specific binding interactions with biological targets, enhancing its potential as a therapeutic agent.
- The piperidine-4-carboxamide moiety contributes to the compound’s overall structural rigidity and bioavailability.
Properties
IUPAC Name |
1-ethylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-2-21(19,20)17-8-5-13(6-9-17)14(18)16-11-12-4-3-7-15-10-12/h3-4,7,10,13H,2,5-6,8-9,11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBDWFQYNQFPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)PYRIDINE](/img/structure/B4424882.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4424885.png)
![N-[2-(piperidine-1-carbonyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4424887.png)
![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4424892.png)

![3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4424925.png)

![N-{1-[(6-ethyl-2-methylquinolin-4-yl)carbonyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B4424947.png)
![6-[(ethylthio)methyl]-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4424953.png)

![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-furamide](/img/structure/B4424980.png)
![METHYL 2-METHYL-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE](/img/structure/B4424986.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B4424996.png)
